molecular formula C5H2Cl2FN B1370760 2,4-Dichloro-5-fluoropyridine CAS No. 189281-48-9

2,4-Dichloro-5-fluoropyridine

Cat. No. B1370760
CAS RN: 189281-48-9
M. Wt: 165.98 g/mol
InChI Key: SZVOULWPEYQUJX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluoropyridine is a chemical compound used in the synthesis of various derivatives . It is a fluorinated heterocyclic building block used in chemical synthesis .


Synthesis Analysis

The synthesis of 2,4-Dichloro-5-fluoropyridine involves several methods. One of the methods includes the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines . Another method involves the use of sodium methoxide .


Molecular Structure Analysis

The molecular formula of 2,4-Dichloro-5-fluoropyridine is C5H2Cl2FN . It has an average mass of 165.980 Da and a monoisotopic mass of 164.954834 Da .


Chemical Reactions Analysis

2,4-Dichloro-5-fluoropyridine can react with p-methoxy aniline in the presence of DIPEA to form 5-fluoro-N,N-bis(4-methoxyphenyl)-2,4-pyrimidinediamine . It can also undergo a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium (II) acetate catalyst to form 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine .


Physical And Chemical Properties Analysis

2,4-Dichloro-5-fluoropyridine is a yellow to orange crystalline solid . It has a molecular weight of 165.98 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2,4-Dichloro-5-fluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis of 2-Amino-5-Fluoropyridine

The compound is used in the synthesis of 2-amino-5-fluoropyridine, which is a starting material for the synthesis of pyridothiadiazene 1,1-dioxides . These compounds act as AMPA potentiators .

Synthesis of Fluorine-Containing Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . 2,4-Dichloro-5-fluoropyridine can be used in this context .

Synthesis of Fluorine-Containing Pharmaceuticals

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . 2,4-Dichloro-5-fluoropyridine can be used in the synthesis of these fluorine-containing pharmaceuticals .

Synthesis of 18F-Substituted Pyridines

2,4-Dichloro-5-fluoropyridine can be used in the synthesis of 18F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Synthesis of 2- and 4-Substituted 5-Fluoropyrimidines

2,4-Dichloro-5-fluoropyridine can be used in the synthesis of 2- and 4-substituted 5-fluoropyrimidines . These compounds are synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic and heterocyclic amines .

Mechanism of Action

Target of Action

It’s known that fluoropyridines, a class of compounds to which 2,4-dichloro-5-fluoropyridine belongs, have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could imply that 2,4-Dichloro-5-fluoropyridine interacts with its targets in a unique manner, potentially leading to different biochemical changes.

Biochemical Pathways

It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds . This suggests that 2,4-Dichloro-5-fluoropyridine could potentially affect a variety of biochemical pathways, depending on the specific context of its use.

Pharmacokinetics

The compound’s solubility in organic solvents could potentially impact its bioavailability and pharmacokinetics.

Result of Action

It’s known that schiff bases with a 2,4-dichloro-5-fluorophenyl moiety were reported to stop the development of fungi of clinical interest . This suggests that 2,4-Dichloro-5-fluoropyridine could potentially have antifungal properties.

Action Environment

It’s known that the compound is sensitive to moisture , which suggests that its stability and efficacy could potentially be affected by environmental humidity.

Safety and Hazards

2,4-Dichloro-5-fluoropyridine is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and storing it locked up .

Future Directions

2,4-Dichloro-5-fluoropyridine can be used as a starting material to synthesize various compounds, including potential kinase inhibitors . The interest towards development of fluorinated chemicals has been steadily increased due to their improved physical, biological, and environmental properties .

properties

IUPAC Name

2,4-dichloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2FN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVOULWPEYQUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622144
Record name 2,4-Dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5-fluoropyridine

CAS RN

189281-48-9
Record name 2,4-Dichloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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